molecular formula C17H17Cl2N3O B4654965 1-(2,6-dichlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine

1-(2,6-dichlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B4654965
M. Wt: 350.2 g/mol
InChI Key: FHPZJTVTBOYCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine is a chemical compound that has been widely studied in the field of medicinal chemistry. It is commonly referred to as DCPP and has shown potential in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of DCPP is still not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. DCPP has also been shown to have an effect on the immune system by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DCPP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety in animal models. DCPP has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCPP in lab experiments is that it is relatively easy to synthesize and purify. DCPP also has a high degree of stability, which makes it an ideal compound for long-term studies. However, one limitation of using DCPP in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on DCPP. One area of interest is the development of new analogs of DCPP that may have improved therapeutic properties. Another area of interest is the investigation of DCPP's potential use in the treatment of other diseases, such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of DCPP and to identify potential side effects.
In conclusion, DCPP is a promising compound that has shown potential in the treatment of various diseases. While there is still much to be learned about its mechanism of action and potential side effects, the future looks bright for this compound and its potential therapeutic applications.

Scientific Research Applications

DCPP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. DCPP has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O/c18-15-4-1-5-16(19)14(15)12-21-7-9-22(10-8-21)17(23)13-3-2-6-20-11-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPZJTVTBOYCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,6-Dichlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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